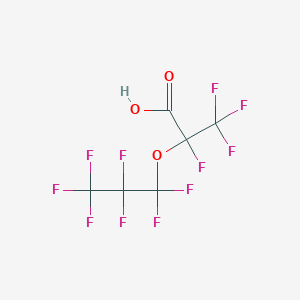
2,3,3,3-四氟-2-(七氟丙氧基)丙酸
描述
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as FRD-903, is a chemical compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs). More specifically, this synthetic petrochemical is also described as a perfluoroalkyl ether carboxylic acid (PFECA) and a Fluorointermediate .
Synthesis Analysis
The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The ammonium salt of FRD-903 is FRD-902 (ammonium (2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate)), which is the specific chemical that Chemours has trademarked as part of the GenX process .Molecular Structure Analysis
The molecular structure of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
FRD-903 is used as an aid within the manufacturing process for fluoropolymers by reducing the surface tension in the process, allowing polymer particles to increase in size. The process is completed with chemical treatment or heating to remove the FRD-903 from the final polymer product. It can then be recovered for re-use within the process .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid are as follows: it appears as a liquid below 60°C, has a density of 1.748g/cm³ (at 20 °C), is soluble in water (739 g/L), and has an acidity (pKa) of 3.82 .科学研究应用
Immunomodulatory Effects Research
Specific Scientific Field
Immunology and Toxicology
Application Summary
This compound has been used in research to evaluate its immunomodulatory effects, specifically its impact on T cell-dependent antibody responses (TDAR) and related parameters .
Methods of Application
In the study, male and female C57BL/6 mice were gavaged with 0, 1, 10, or 100 mg/kg/day of the compound for 28 days. The mice were immunized with an antigen on day 24 and evaluated for TDAR and splenic lymphocyte subpopulations 5 days later .
Results or Outcomes
The study found that relative liver weight at 10 and 100 mg/kg and peroxisome proliferation at 100 mg/kg were increased in both sexes. TDAR was suppressed in females at 100 mg/kg. T lymphocyte numbers were increased in males at 100 mg/kg; B lymphocyte numbers were unchanged in both sexes .
Chronic Toxicity and Carcinogenicity Evaluation
Specific Scientific Field
Toxicology
Application Summary
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, a compound related to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, has been tested for its potential chronic toxicity and carcinogenicity .
Methods of Application
The compound was tested in a 2-year oral dosing study in Sprague-Dawley rats .
Results or Outcomes
The detailed results of this study are not provided in the source .
Fluoropolymer Manufacturing
Specific Scientific Field
Chemical Engineering and Material Science
Application Summary
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, also known as FRD-903, is used as an aid within the manufacturing process for fluoropolymers . It reduces the surface tension in the process, allowing polymer particles to increase in size .
Methods of Application
The compound is added during the polymerization process. The process is completed with chemical treatment or heating to remove the FRD-903 from the final polymer product. It can then be recovered for re-use within the process .
Results or Outcomes
The use of FRD-903 in the manufacturing process results in larger polymer particles. The compound can be removed from the final product and reused, making the process more efficient .
Drinking Water Contaminant
Specific Scientific Field
Environmental Science and Public Health
Application Summary
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid has been detected in the environment near where it has been used in large quantities . It is a concern as a potential contaminant in drinking water .
Methods of Application
The compound has been found in drinking water in areas near its production or use. Monitoring and testing of water supplies are used to detect its presence .
Results or Outcomes
In 2020, Michigan adopted drinking water standards for several PFAS compounds, including 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, which has a maximum contaminant level (MCL) of 370 parts per trillion (ppt) . In March 2023, the EPA announced drinking water standards for several PFAS chemicals, which included this compound .
Replacement for Perfluorooctanoic Acid
Application Summary
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid was designed to replace perfluorooctanoic acid (PFOA), which has been mostly phased out of U.S. production due to environmental persistence, detectable human and wildlife serum concentrations, and reports of systemic toxicity .
Methods of Application
The compound is used as a replacement for PFOA in various industrial applications .
Results or Outcomes
The use of this compound as a replacement for PFOA has reduced the environmental and health impacts associated with PFOA, but its potential toxicity and health risk is still largely unknown .
Wetting Agent in Electroplating
Specific Scientific Field
Chemical Engineering and Industrial Processes
Application Summary
PFOS and its substitutes such as 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid are used in electroplating with chromium VI as wetting agents to prevent the emergence of toxic chromate aerosols and to improve the draining properties of pickling solutions .
Methods of Application
The compound is added to the electroplating solution to improve its properties .
Results or Outcomes
The use of this compound in electroplating improves the process and reduces the risk of toxic aerosol formation .
安全和危害
未来方向
In 2020, Michigan adopted drinking water standards for 5 previously unregulated PFAS compounds including HFPO-DA which has a maximum contaminant level (MCL) of 370 parts per trillion (ppt). In March of 2023, the EPA announced drinking water standards for several PFAS chemicals, which included FRD-903 . This indicates a growing concern and regulatory focus on this class of compounds.
属性
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBNABAWMZWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7OCF(CF3)COOH, C6HF11O3 | |
| Record name | Hexafluoropropylene oxide dimer acid | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880215 | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |
| Record name | GenX | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | |
CAS RN |
13252-13-6 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GenX | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



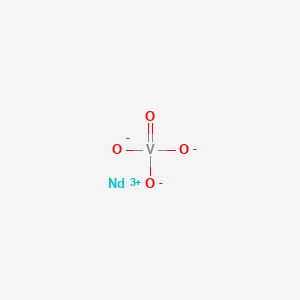
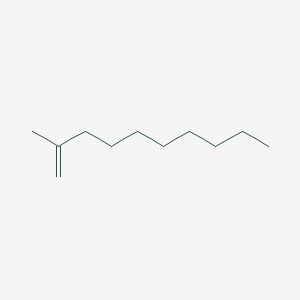
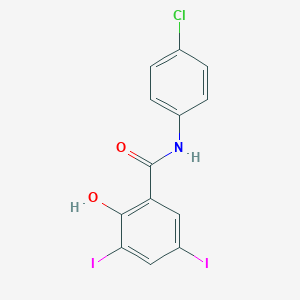
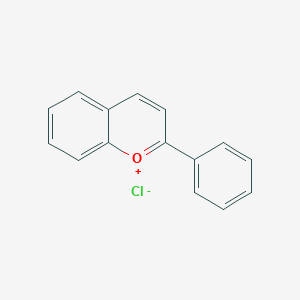

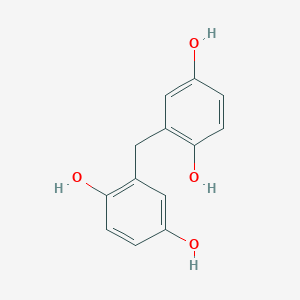
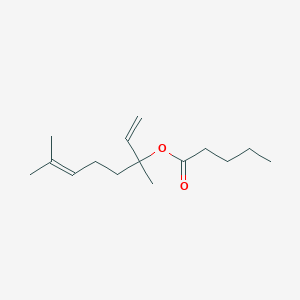

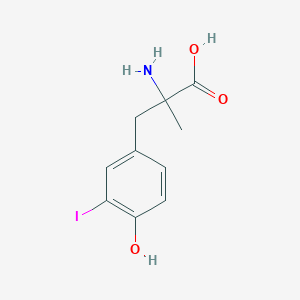
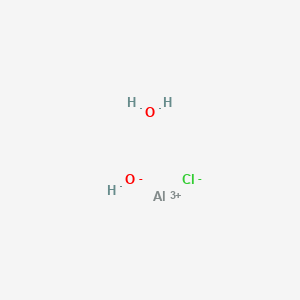
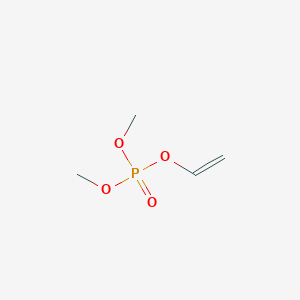
![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

